molecular formula C12H10ClNO B8658818 (6-Chloropyridin-3-yl)(phenyl)methanol

(6-Chloropyridin-3-yl)(phenyl)methanol

Cat. No. B8658818
M. Wt: 219.66 g/mol
InChI Key: XODIEOAQUIXWST-UHFFFAOYSA-N
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Patent
US07994190B2

Procedure details

To a stirred solution of 6-chloronicotinaldehyde (1.0 g, 7.1 mmol) in anhydrous tetrahydrofuran (10 mL) was added phenylmagnesium bromide solution (3M in diethyl ether, 2.6 mL, 7.8 mmol) dropwise at −78° C. under argon. After the reaction mixture was stirred at −78° C. for 10 min and 0° C. for 20 min, saturated aqueous ammonium chloride solution (10 mL) was added to quench the reaction. The mixture was extracted with ethyl acetate (3×10 mL). The combined ethyl acetate extracts were dried (Na2SO4) and concentrated to give (6-chloropyridin-3-yl)(phenyl)methanol (1.5 g, 6.8 mmol, 96% yield) as a yellow liquid. MS found: (M+H)+=220.09.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=1.[C:10]1([Mg]Br)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl-].[NH4+]>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[OH:7])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=O)C=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at −78° C. for 10 min and 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.8 mmol
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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